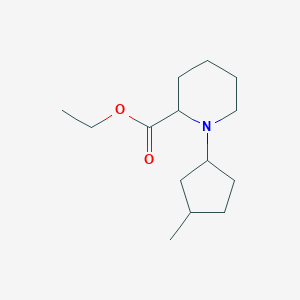
ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate
Overview
Description
Ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was developed by Sanofi-Aventis and was marketed as a weight loss drug until it was withdrawn from the market due to its adverse effects on mental health. Despite its withdrawal, SR-141716A has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and oncology.
Mechanism of Action
Ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1), which is primarily expressed in the brain and peripheral tissues. CB1 receptors are involved in the regulation of various physiological processes, including appetite, pain, mood, and memory. By blocking the activation of CB1 receptors, ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate modulates the endocannabinoid system and alters the release of neurotransmitters, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate are diverse and depend on the specific system being targeted. In the brain, it has been shown to reduce food intake, increase energy expenditure, and improve insulin sensitivity. In the periphery, it has been shown to reduce inflammation, inhibit angiogenesis, and promote apoptosis in cancer cells. However, these effects are often dose-dependent and can vary depending on the individual's genetic makeup and environmental factors.
Advantages and Limitations for Lab Experiments
Ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate has several advantages and limitations for lab experiments. Its high potency and selectivity for CB1 receptors make it a valuable tool for studying the endocannabinoid system. However, its adverse effects on mental health and potential for abuse make it a challenging compound to work with. Additionally, its lipophilic nature and poor solubility in water can complicate its administration and analysis in vivo.
Future Directions
Include investigating its effects on other physiological systems, such as the immune system and the cardiovascular system, and developing more selective and safer CB1 receptor antagonists. Additionally, its potential as a tool for studying the endocannabinoid system in various disease states, such as addiction and neurodegenerative disorders, remains an area of interest.
Scientific Research Applications
Ethyl 1-(3-methylcyclopentyl)-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and oncology. In neuroscience, it has been shown to modulate the endocannabinoid system, which plays a crucial role in the regulation of mood, cognition, and pain. In endocrinology, it has been investigated for its potential to treat obesity, type 2 diabetes, and metabolic disorders. In oncology, it has been explored for its potential to inhibit the growth and metastasis of cancer cells.
properties
IUPAC Name |
ethyl 1-(3-methylcyclopentyl)piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-3-17-14(16)13-6-4-5-9-15(13)12-8-7-11(2)10-12/h11-13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPDWDXEVCKHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C2CCC(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-methylcyclopentyl)piperidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3850646.png)
![2-[4-(3,7-dimethyl-6-octen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B3850653.png)

![methyl 4-{[(3,4,5-trimethoxyphenyl)amino]methyl}benzoate](/img/structure/B3850662.png)
![1-benzyl-N-[1-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B3850669.png)

![1-(3-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3850676.png)


![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B3850700.png)
![(2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B3850713.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methoxypyridin-3-yl)methyl]piperidin-3-ol](/img/structure/B3850720.png)
![2-[4-(4-ethylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B3850747.png)